molecular formula C15H12ClN3OS B5621456 1-(4-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea

1-(4-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea

Cat. No.: B5621456
M. Wt: 317.8 g/mol
InChI Key: DWOJXLTYSIFXBK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea typically involves the reaction of 4-chloroaniline with 6-methyl-2-aminobenzothiazole in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of flow microreactors has been shown to enhance the synthesis process by providing better control over reaction parameters and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(2-benzothiazolyl)urea: Lacks the methyl group on the benzothiazole ring.

    1-(4-Chlorophenyl)-3-(6-methyl-1,3-benzoxazol-2-yl)urea: Contains a benzoxazole ring instead of a benzothiazole ring.

Uniqueness

1-(4-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea is unique due to the presence of both the chlorophenyl and methylbenzothiazolyl groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c1-9-2-7-12-13(8-9)21-15(18-12)19-14(20)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOJXLTYSIFXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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